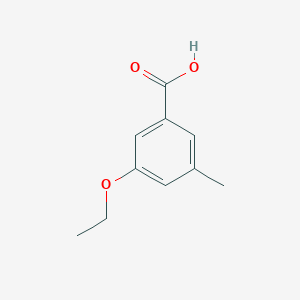

3-Ethoxy-5-methylbenzoic acid

説明

3-Ethoxy-5-methylbenzoic acid (CAS: 1369775-54-1) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.21 g/mol . The compound features an ethoxy (-OCH₂CH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its moderate acidity (pKa ~4.2–4.5, estimated based on analog data) arises from the electron-donating ethoxy group, which slightly destabilizes the deprotonated carboxylate form compared to unsubstituted benzoic acid (pKa ~4.2) .

特性

IUPAC Name |

3-ethoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMIFUNQHWJLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methylbenzoic acid typically involves the ethylation of 5-methylsalicylic acid. The process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 3-Ethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

3-Ethoxy-5-methylbenzoic acid has been investigated for its potential therapeutic applications, including:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Properties: The compound has demonstrated significant anti-inflammatory effects in animal models. In carrageenan-induced edema studies, it showed a reduction in swelling comparable to established anti-inflammatory drugs.

- Antimicrobial Effects: Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. It also exhibits antifungal activity against pathogens such as Aspergillus niger.

Mechanism of Action:

The mechanisms through which this compound exerts its biological effects include enzyme inhibition and modulation of specific biological pathways. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for viral replication, suggesting potential antiviral properties.

Agricultural Applications

Herbicidal Activity:

this compound has been evaluated for its herbicidal properties. Studies have shown that it can effectively inhibit the growth of certain weed species, making it a candidate for development as an agrochemical. Its structure allows it to interact with plant growth pathways, potentially disrupting their normal function.

Materials Science

Synthesis of Advanced Materials:

In the realm of materials science, this compound serves as a building block for synthesizing advanced materials with specific electronic and optical properties. Its derivatives can be utilized in the development of organic semiconductors and other functional materials.

Table 1: Summary of Biological Activities

| Biological Activity | Target Organisms/Pathways | Reference |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | |

| Antifungal | Aspergillus niger | |

| Anti-inflammatory | Carrageenan-induced edema | |

| Antiviral | DHODH inhibition |

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound demonstrated significant inhibition zones against clinical isolates of E. coli and S. aureus. The compound's effectiveness was confirmed through agar diffusion assays.

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced rat paw edema model, administration of this compound resulted in a marked reduction in paw swelling compared to control groups. The observed effects were comparable to those produced by indomethacin, an established anti-inflammatory agent.

Case Study 3: Antiviral Mechanism

Research revealed that this compound acts as a DHODH inhibitor. In vitro assays measuring viral replication rates showed significant reductions in viral load when treated with the compound, indicating potential antiviral applications.

作用機序

The mechanism of action of 3-ethoxy-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications |

|---|---|---|---|---|---|

| 3-Ethoxy-5-methylbenzoic acid | 1369775-54-1 | C₁₀H₁₂O₃ | 180.21 | 3-ethoxy, 5-methyl | Intermediate, moderate acidity |

| 3-Isopropoxy-5-methylbenzoic acid | 1541083-64-0 | C₁₁H₁₄O₃ | 194.23 | 3-isopropoxy, 5-methyl | Higher lipophilicity (logP ~2.8) |

| 3-Chloro-4-(2-fluoroethoxy)benzoic acid | 445026-40-4 | C₉H₈ClFO₃ | 218.61 | 3-chloro, 4-fluoroethoxy | Enhanced acidity (pKa ~3.8) |

| 3-Methoxy-2-nitrobenzoic acid | - | C₈H₇NO₅ | 197.15 | 3-methoxy, 2-nitro | High acidity (pKa ~2.9) |

| 3-Iodo-5-methylbenzoic acid | 52107-90-1 | C₈H₇IO₂ | 262.05 | 3-iodo, 5-methyl | Bulky substituent, Suzuki coupling precursor |

| Ethyl 3-hydroxy-5-methylbenzoate | 1126430-75-8 | C₁₀H₁₂O₃ | 180.20 | 3-hydroxy, 5-methyl (ester) | Ester form, lower solubility in water |

Key Observations :

- Ethoxy vs. Isopropoxy : Replacing ethoxy with isopropoxy (C₁₁H₁₄O₃) increases molecular weight by 14.02 g/mol and lipophilicity, impacting solubility in polar solvents .

- Electron-Withdrawing Groups : The nitro group in 3-methoxy-2-nitrobenzoic acid significantly lowers pKa (~2.9) due to strong electron-withdrawing effects, enhancing acidity compared to ethoxy analogs .

- Halogen Substituents : The iodo group in 3-iodo-5-methylbenzoic acid introduces steric bulk and serves as a handle for cross-coupling reactions, unlike the ethoxy group .

生物活性

3-Ethoxy-5-methylbenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant research findings, providing a comprehensive overview of its properties and applications.

Chemical Structure and Synthesis

This compound, with the molecular formula , features an ethoxy group at the 3-position and a methyl group at the 5-position of the benzoic acid backbone. The synthesis of this compound typically involves the alkylation of 5-methylbenzoic acid derivatives with ethyl halides under basic conditions, although specific synthetic routes may vary based on desired purity and yield.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings related to its biological properties.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For instance, a study evaluating various benzoic acid derivatives found that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in food preservation and pharmaceuticals .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. A study on related benzoic acid derivatives showed that these compounds could inhibit pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases . The mechanism is thought to involve the modulation of signaling pathways associated with inflammation.

3. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Research has demonstrated that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a critical role.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study 1 : A derivative similar to this compound was tested for its ability to enhance proteasome activity in human fibroblasts. The study found that at concentrations between 1 and 10 µg/mL, these compounds promoted significant increases in proteasomal degradation activity without cytotoxic effects .

- Case Study 2 : Another investigation focused on the larvicidal activity of benzoic acid derivatives against Aedes aegypti , demonstrating that certain structural modifications could enhance insecticidal properties while maintaining low toxicity to mammalian cells .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro |

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Proteasome Activity | Enhances proteasome activity in human fibroblasts at low concentrations |

| Larvicidal Activity | Demonstrated larvicidal effects against Aedes aegypti with minimal mammalian toxicity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale synthesis of 3-Ethoxy-5-methylbenzoic acid?

- Methodological Answer : A typical approach involves esterification or alkylation of a benzoic acid precursor. For example, introducing the ethoxy group via nucleophilic substitution on a halogenated intermediate (e.g., 5-methyl-3-bromobenzoic acid) using sodium ethoxide. Purification is achieved via recrystallization or column chromatography. Structural analogs in the literature, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives, highlight the use of coupling reactions and protective group strategies to optimize yield .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : X-ray crystallography (XRD) is the gold standard for definitive structural confirmation. Refinement using programs like SHELXL ensures precise determination of bond lengths, angles, and crystallographic parameters . Complementary techniques include nuclear magnetic resonance (NMR) for functional group analysis (e.g., ethoxy protons at ~1.3–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight validation. PubChem-derived computational data (e.g., InChIKey, SMILES) provide additional verification .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Solid-phase extraction (SPE) with silica-based cartridges effectively removes polar impurities. For non-polar byproducts, thin-layer chromatography (TLC) using ethyl acetate/hexane gradients aids in monitoring purity. Advanced labs may employ preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) for high-purity isolation .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize the synthesis of this compound derivatives?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible routes. For example, prioritizing one-step reactions such as Ullmann coupling for ethoxy group introduction or Suzuki-Miyaura reactions for aryl modifications. These tools evaluate reaction plausibility scores (<0.01 threshold) and suggest precursor compatibility .

Q. How are contradictions between crystallographic and spectroscopic data resolved for structurally complex derivatives?

- Methodological Answer : Discrepancies in dihedral angles (XRD vs. NMR-ROESY) may arise from dynamic equilibria in solution. Cross-validation via variable-temperature NMR or DFT calculations (e.g., Gaussian software) reconciles differences. For adsorption studies (e.g., metal-ion binding), isotherm models (Langmuir vs. Freundlich) and XPS analysis clarify surface interactions .

Q. What strategies are employed to investigate the bioactivity of this compound derivatives?

- Methodological Answer : Marine-derived benzoic acid analogs (e.g., phenyl ether derivatives) are screened for antimicrobial or anticancer activity via in vitro assays (MIC, IC50). Structure-activity relationships (SAR) are established by modifying substituents (e.g., replacing ethoxy with methoxy) and evaluating cytotoxicity against cell lines (e.g., HeLa, MCF-7). Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。